
LYPLAL1-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LYPLAL1-IN-11 is a potent and selective covalent inhibitor of lysophospholipase-like 1 (LYPLAL1).
Aplicaciones Científicas De Investigación
Role in Hepatic Metabolism
Research indicates that LYPLAL1 plays a significant role in hepatic metabolism. The inhibition of LYPLAL1 by LYPLAL1-IN-11 has been shown to increase glucose production in hepatocytes. This suggests that LYPLAL1 is a critical player in gluconeogenesis and lipid metabolism, making it a potential target for therapeutic intervention in conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetes .
Case Study: HepG2 Cell Line Experiments
- Objective : To assess the selectivity and efficacy of this compound.
- Method : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments were conducted using HepG2 cells.
- Findings : Treatment with this compound selectively inhibited LYPLAL1, as evidenced by a significant reduction in its capture by biotinylated probes compared to controls. This selectivity was maintained at concentrations as low as 50 nM .
Implications for Non-Alcoholic Fatty Liver Disease (NAFLD)
Given the association between genetic variations in the LYPLAL1 gene and fat distribution, targeting this enzyme with this compound could provide insights into the mechanisms behind NAFLD. The compound's ability to modulate glucose production may offer a novel approach to managing this condition .
Cancer Research Applications
LYPLAL1 has also been linked to cancer biology, particularly in hepatocellular carcinoma (HCC). The expression levels of LYPLAL1 are often elevated in fibrotic liver tissues and HCC samples, indicating its potential role as a biomarker or therapeutic target .
Case Study: HCC Tissue Analysis
- Objective : To evaluate the expression of LYPLAL1 in human liver tissues.
- Method : Proteomic analysis of tissue samples from patients with HCC.
- Findings : Increased LYPLAL1 activity was observed, suggesting that inhibiting this enzyme with this compound could be beneficial in reducing tumor growth or progression .
Mechanistic Insights into Adipogenic Differentiation
Research has identified long non-coding RNA associated with LYPLAL1, specifically LYPLAL1-AS1, which regulates adipogenic differentiation. Inhibiting this pathway may provide insights into obesity and metabolic syndrome .
Case Study: Adipogenic Differentiation Studies
- Objective : To explore the effect of silencing LYPLAL1-AS1 on adipocyte differentiation.
- Method : Human adipose-derived mesenchymal stem cells (hAMSCs) were subjected to RNA interference.
- Findings : Silencing resulted in decreased expression of key adipogenic markers, indicating that targeting this pathway could influence fat cell formation and metabolism .
Summary of Research Findings
Análisis De Reacciones Químicas
Covalent Inhibition Mechanism
LYPLAL1-IN-11 irreversibly acylates the catalytic serine residue (Ser-124) in LYPLAL1’s active site . This reaction involves:
-
Nucleophilic attack by Ser-124 on the carbonyl carbon of the inhibitor’s piperidine ring.
-
Formation of a stable acyl-enzyme intermediate , confirmed by a mass shift of +231 Da in mass spectrometry .
-
Critical involvement of LYPLAL1’s catalytic triad (Ser124, Asp179, His211), which facilitates the charge-relay system for enzymatic activity .
Key structural features :
-
The (2R,3R)-2-phenylpiperidine-3-carboxylic acid group in 11 optimizes binding through ionic interactions with Arg-80 .
-
A carboxylate moiety at position 3 enhances selectivity by avoiding steric clashes with hydrophobic residues in off-target enzymes like carboxylesterases (CES) .
Table 1: Selectivity and Potency of this compound
Parameter | This compound Value | Comparator (CES1) Value |
---|---|---|
IC₅₀ (enzyme inhibition) | 0.006 µM | >50 µM |
Kinact/Ki (irreversible binding) | Not reported | Inactive |
Mass shift (adduct) | +231 Da | N/A |
Key findings :
-
Sub-nanomolar potency against LYPLAL1 (IC₅₀ = 0.006 µM) with no activity against CES1 at ≤50 µM .
-
X-ray crystallography (1.72 Å resolution) confirmed covalent modification of Ser-124 and proximity to Arg-80, a unique residue in LYPLAL1’s active site .
Selectivity Profiling
This compound exhibits exceptional selectivity:
-
SILAC mass spectrometry in HepG2 cells showed >5-fold enrichment for LYPLAL1 inhibition vs. 200+ other serine hydrolases .
-
Fluorescent ABPP assays using FP-biotin probes confirmed no off-target labeling in human liver or brain tissues .
Table 2: Cellular Selectivity Data
Assay | Result |
---|---|
HepG2 cell lysate | Selective LYPLAL1 inhibition (≥50 nM) |
Mouse liver/brain tissue | Cross-reactivity with rodent CES |
Functional Consequences of Inhibition
This compound modulates hepatic glucose metabolism:
-
Increased glucose production by 12–27% in human, rat, and mouse hepatocytes .
-
Contrasts with AMPK activators (e.g., AICAR), which suppress glucose output .
Implications :
-
Suggests LYPLAL1 inhibition exacerbates gluconeogenesis, potentially worsening metabolic disorders like NAFLD .
Comparative Analysis with Activators
While this compound inhibits enzymatic activity, structurally distinct activators (e.g., PAL-4) enhance LYPLAL1’s catalytic efficiency by stabilizing the Asp179-His211 interaction . This dichotomy highlights LYPLAL1’s bidirectional pharmacological regulation.
Propiedades
Número CAS |
1966129-74-7 |
---|---|
Fórmula molecular |
C29H29N7O4 |
Peso molecular |
539.6 |
Nombre IUPAC |
(2R,3R)-1-(3-(4-(2-Morpholinopyrimidin-5-yl)phenyl)-1H-1,2,4-triazole-1-carbonyl)-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
Clave InChI |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
SMILES |
O=C([C@H]1[C@H](C2=CC=CC=C2)N(C(N3N=C(C4=CC=C(C5=CN=C(N6CCOCC6)N=C5)C=C4)N=C3)=O)CCC1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LYPLAL1-IN-11; LYPLAL1-IN11; LYPLAL1-IN 11; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.